3-Nitro-N-(phenylsulfonyl)benzenesulfonamide
Description
3-Nitro-N-(phenylsulfonyl)benzenesulfonamide is a sulfonamide derivative characterized by a nitro (-NO₂) group at the 3-position of the benzene ring and a phenylsulfonyl (-SO₂C₆H₅) substituent on the sulfonamide nitrogen. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or ion channels. Its structural features, including the electron-withdrawing nitro group and bulky phenylsulfonyl moiety, influence its reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
N-(benzenesulfonyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6S2/c15-14(16)10-5-4-8-12(9-10)22(19,20)13-21(17,18)11-6-2-1-3-7-11/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLCFYWXUWFHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375066 | |
| Record name | 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69173-32-6 | |
| Record name | 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Sulfonation | Chlorobenzene | 70–90°C | N,N-Dimethylformamide | 85–92% |
| Chlorination | Methylene chloride | 20–40°C | PCl₅ (20% excess) | 78–88% |
Formation of N-(Phenylsulfonyl)benzenesulfonamide
The target compound is synthesized via a two-step sulfonylation:
- Primary Sulfonylation : React 3-nitrobenzenesulfonyl chloride with ammonia to form 3-nitrobenzenesulfonamide.
- Secondary Sulfonylation : Treat the primary sulfonamide with benzenesulfonyl chloride under basic conditions (pyridine or DIEA) to introduce the N-phenylsulfonyl group.
Optimized Parameters
- Solvent : Dichloromethane or chlorobenzene.
- Base : Pyridine (2 eq) or DIEA (1.5 eq).
- Temperature : 0–25°C for 12–24 hours.
- Yield : 65–72% after purification by recrystallization.
Alternative Route via Coupling Agents
For improved efficiency, coupling agents like PyBop enhance sulfonamide bond formation:
Performance Comparison
| Method | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Traditional | 24 hours | 68% | 95% |
| Coupling Agent | 6 hours | 82% | 98% |
Critical Findings
- Solvent Impact : Chlorobenzene improves reaction rates due to higher boiling points (70–90°C) compared to dichloromethane.
- Catalytic Role of DMF : N,N-Dimethylformamide (5 mol%) accelerates chlorination by stabilizing reactive intermediates.
- Nitro Group Stability : Direct nitration post-sulfonylation is challenging due to electron-withdrawing effects; nitro groups are best introduced early.
Challenges and Mitigation
- Byproduct Formation : Competing hydrolysis of sulfonyl chloride is minimized using anhydrous conditions and molecular sieves.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves mixtures of mono- and disulfonylated products.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(phenylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like sodium hydride.
Major Products Formed
Reduction: 3-Amino-N-(phenylsulfonyl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound exhibits promising antimicrobial activity, primarily due to its structural mimicry of para-aminobenzoic acid (PABA), which is vital for bacterial growth. This property positions it as a potential candidate for developing new antibiotics targeting bacterial infections.
Antiviral Activity
Research indicates that derivatives of 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide may also possess antiviral properties, particularly against HIV-1. The compound has been shown to inhibit viral assembly, suggesting its utility in antiviral drug formulations.
Enzyme Inhibition
Carbonic Anhydrase Inhibition
The compound has been studied for its inhibitory effects on carbonic anhydrase enzymes, which play critical roles in physiological processes such as respiration and acid-base balance. Inhibition of these enzymes can be beneficial in treating conditions like glaucoma and certain cancers. Studies have demonstrated that modifications to the sulfonamide structure can significantly affect its inhibitory potency against specific carbonic anhydrase isoforms.
Cancer Research
Antiproliferative Effects
Recent studies have highlighted the compound's potential in cancer therapy. For instance, certain derivatives have shown marked antiproliferative effects in cancer cell lines, particularly those expressing PPARα (Peroxisome Proliferator-Activated Receptor Alpha). These compounds exhibited lower cytotoxicity against normal fibroblast cells, indicating a selective action against cancerous cells . This selectivity is crucial for developing effective cancer treatments with minimal side effects.
Synthesis and Structural Studies
Synthetic Methods
Various synthetic pathways have been explored to produce this compound, including electrochemical methods that offer environmentally friendly alternatives for generating sulfonamide derivatives . These methods emphasize the compound's versatility and the potential for further modifications to enhance its biological activity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it inhibits the activity of carbonic anhydrase enzymes by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The nitro group at the 3-position (as in 3b and 5) enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, nitro groups at the 2-position (e.g., 2-nitro derivatives) may sterically hinder reactions .
- Solubility : Bulky substituents like pivaloyloxyethyl (3b) increase lipophilicity, whereas polar groups (e.g., thiazolyl in 5) improve aqueous solubility .
- Thermal Stability : Higher melting points (e.g., 204°C for 5) correlate with rigid aromatic or heterocyclic substituents .
Enzyme Inhibition
- Aromatase Inhibition : Derivatives like 3-Nitro-N-{4-[(E)-2-phenylvinyl]phenyl}benzenesulfonamide (2b) exhibit moderate aromatase inhibitory activity (IC₅₀ ~10 μM), attributed to the nitro group’s electron-withdrawing effects enhancing binding to the enzyme’s heme center .
- Nav1.3 Sodium Channel Modulation : 3-Nitro-N-(thiazol-2-yl)benzenesulfonamide (5) shows state-dependent inhibition (IC₅₀ = 1.2 μM), likely due to the thiazole ring’s ability to form hydrogen bonds with channel residues .
Antimicrobial Activity
- N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide : This derivative demonstrates broad-spectrum antimicrobial activity (MIC = 8–16 μg/mL against S. aureus and E. coli), linked to the oxazole ring’s role in disrupting bacterial cell membranes .
Key Research Findings and Industrial Relevance
- Regulatory Status: Complex derivatives like 4-[[4-(2-hydroxybutoxy)methylphenyl]azo]-3-nitro-N-(phenylsulfonyl)benzenesulfonamide are listed on Canada’s Non-Domestic Substances List (NDSL), highlighting regulatory scrutiny for industrial applications .
- Crystallography : Studies on N-[2-(5-methylfuran-2-yl)phenyl]-3-nitrobenzenesulfonamide reveal intermolecular interactions (e.g., C–H···O bonds) stabilizing the crystal lattice, which may inform solid-state formulation strategies .
Biological Activity
3-Nitro-N-(phenylsulfonyl)benzenesulfonamide, a sulfonamide derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry and related fields. This compound, characterized by its molecular formula , is known for its potential applications in anticancer and antimicrobial drug development, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound features both nitro and phenylsulfonyl groups, which enhance its reactivity and biological properties. The presence of the nitro group is particularly notable as it can be reduced to an amino group, yielding derivatives with different biological activities. The synthesis typically involves the nitration of N-(phenylsulfonyl)benzenesulfonamide using a mixture of sulfuric and nitric acids under controlled conditions.
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of enzymes such as carbonic anhydrase. This inhibition is crucial in various therapeutic contexts, including cancer treatment, where the modulation of pH levels within tumors can affect tumor growth and metastasis. The compound's ability to bind to specific molecular targets allows it to interfere with critical biochemical pathways.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. Studies have demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects against FaDu hypopharyngeal tumor cells, suggesting that it may induce apoptosis through specific molecular interactions .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. It has been evaluated against several bacterial strains, with findings indicating significant inhibitory concentrations (MIC) against pathogens such as E. coli and S. aureus. These properties make it a candidate for further development as an antimicrobial agent .
In Vivo Studies
A study utilizing an isolated rat heart model assessed the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. The results indicated that certain derivatives could effectively modulate cardiovascular parameters, highlighting the potential therapeutic applications of sulfonamide compounds in cardiovascular diseases .
Comparative Analysis
To better understand the activity of this compound, a comparison was made with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Amino-N-(phenylsulfonyl)benzenesulfonamide | Structure | Reduced activity compared to parent compound; potential for different therapeutic uses |
| N-(Phenylsulfonyl)benzenesulfonamide | Structure | Lacks nitro group; different reactivity profile |
This table illustrates how modifications to the chemical structure can significantly influence biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-Nitro-N-(phenylsulfonyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology :
-
Route 1 : Reacting N,N-dichlorobenzenesulfonamide with divinyl sulfide at low temperatures (−40°C) in CCl₄ yields sulfonamide derivatives via electrophilic substitution. Recrystallization in CHCl₃ improves purity .
-
Route 2 : Ligand-free iron-catalyzed C(sp³)-H amination of methylarenes using N-fluorobenzenesulfonimide under mild conditions (e.g., ethyl acetate/petroleum ether chromatography for purification) .
-
Optimization : Control reaction temperature (−40°C to room temperature) and stoichiometry to minimize side products. Use triethylamine as an HCl scavenger in chlorinated solvents .
- Data Table :
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| N,N-dichlorobenzenesulfonamide + divinyl sulfide | CCl₄ | −40°C | 65–70 | |
| Fe catalyst + N-fluorobenzenesulfonimide | EtOAc/Hexane | RT | 42–69 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
-
¹H/¹³C NMR : Resolve aromatic protons (δ 7.45–7.81 ppm) and sulfonamide NH groups (δ ~12 ppm in DMSO-d₆). Confirm regiochemistry via coupling constants .
-
Mass Spectrometry : Use high-resolution MS (HRMS) to identify molecular ions (e.g., [M+Na]⁺ at m/z 536.0) and fragmentation patterns .
-
Chromatography : Purify using silica gel column chromatography with ethyl acetate/petroleum ether gradients (1:3.5 to 1:6.5 ratios) .
- Key Spectral Peaks :
-
¹H NMR (CDCl₃) : δ 4.86 (s, 2H, CH₂), 7.09–7.81 (m, aromatic H) .
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in oxidation reactions?
- Methodology :
- The nitro group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the sulfonamide sulfur. This facilitates oxidation reactions, as seen in the use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) for chemoselective alcohol-to-ketone transformations .
- Mechanistic Insight : The nitro group stabilizes transition states via resonance, lowering activation energy for oxidation steps .
Q. What strategies address regioselectivity challenges in synthesizing sulfonamide derivatives with multiple substituents?
- Methodology :
-
Directed C-H Functionalization : Use iron catalysts to selectively aminate methylarenes at benzylic positions, avoiding competing aryl ring substitutions .
-
Protecting Groups : Temporarily block reactive sites (e.g., acetyl or trimethylsilyl groups) during synthesis to direct nitro or sulfonamide additions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions at electron-deficient aryl positions .
Q. How can computational methods predict tautomeric stability in sulfonamide intermediates?
- Methodology :
- DFT Calculations : At the B3LYP/6-311G* level, compare energies of tautomers (e.g., O-TMS-N-(phenylsulfonyl)acetimidate vs. amide forms). A 7.9 kcal/mol stability difference confirms the imidate as the dominant tautomer .
- X-ray Crystallography : Validate computational predictions by resolving crystal structures (e.g., bond lengths and angles) .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
